1-(2,4-difluorobenzoyl)-4-methoxypiperidine
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Overview
Description
1-(2,4-difluorobenzoyl)-4-methoxypiperidine is an organic compound that features a piperidine ring substituted with a 2,4-difluorobenzoyl group and a methoxy group
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by “(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone”. Given the structural features of the compound, it may influence pathways related to fluorinated phenyl and piperidine derivatives .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorobenzoyl)-4-methoxypiperidine typically involves the acylation of 4-methoxypiperidine with 2,4-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of continuous flow reactors allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher throughput and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorobenzoyl)-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2,4-difluorobenzoyl)-4-piperidone.
Reduction: Formation of 1-(2,4-difluorobenzyl)-4-methoxypiperidine.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-difluorobenzoyl)-4-methoxypiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-difluorobenzoyl)piperidine: Lacks the methoxy group, which may affect its solubility and reactivity.
4-methoxypiperidine:
2,4-difluorobenzoyl chloride: A precursor in the synthesis of 1-(2,4-difluorobenzoyl)-4-methoxypiperidine.
Uniqueness
This compound is unique due to the presence of both the 2,4-difluorobenzoyl and methoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
(2,4-difluorophenyl)-(4-methoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-10-4-6-16(7-5-10)13(17)11-3-2-9(14)8-12(11)15/h2-3,8,10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDFBSQJDCNDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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